REACTION_CXSMILES
|
[OH:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[CH2:17](O)[CH2:18][OH:19].C(OC)(OC)OC>>[OH:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]2([C:8]3[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=3)[O:19][CH2:18][CH2:17][O:7]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
99 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1
|
Name
|
|
Quantity
|
269 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
montmorillonite
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Name
|
ketal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by mixing together, in a reaction flask
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
heating the reaction mixture at 70° to 90°
|
Type
|
CUSTOM
|
Details
|
to give slow
|
Type
|
DISTILLATION
|
Details
|
distillation of the reaction by-products
|
Type
|
DISTILLATION
|
Details
|
66 gm of distillate had been collected
|
Type
|
CUSTOM
|
Details
|
After a total of 24 hours reaction time, NMR analysis of a reaction sample
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
after a total of 48 hours reaction time, NMR analysis of a second reaction sample
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated for an additional 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C1(OCCO1)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |